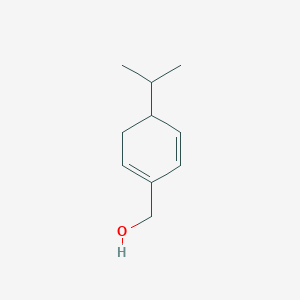
p-Mentha-1,5-dien-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Mentha-1,5-dien-7-ol, also known as p-cymene-8-ol, is a natural organic compound found in essential oils of various plants, including thyme, oregano, and cumin. It is a terpenoid that belongs to the class of monoterpene alcohols. This compound has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of p-Mentha-1,5-dien-7-ol is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. It has been shown to reduce inflammation and oxidative stress in various animal models of disease, including colitis, arthritis, and diabetes. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, potentially due to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-Mentha-1,5-dien-7-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, this compound has a broad spectrum of antimicrobial activity, making it a useful tool for studying the effects of antimicrobial compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on p-Mentha-1,5-dien-7-ol. One area of interest is its potential as a natural preservative in food and cosmetic products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for its use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis and extraction methods for this compound, which may lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
There are several methods for synthesizing p-Mentha-1,5-dien-7-ol, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for obtaining this compound is through the steam distillation of essential oils from plants that contain the compound.
Applications De Recherche Scientifique
P-Mentha-1,5-dien-7-ol has been studied extensively for its potential therapeutic properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Several studies have shown that this compound has strong antimicrobial properties against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propriétés
Numéro CAS |
19876-45-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(4-propan-2-ylcyclohexa-1,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-5,8,10-11H,6-7H2,1-2H3 |
Clé InChI |
QPHLFYOPLZARDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=C(C=C1)CO |
SMILES canonique |
CC(C)C1CC=C(C=C1)CO |
Synonymes |
4-Isopropyl-1,5-cyclohexadiene-1-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



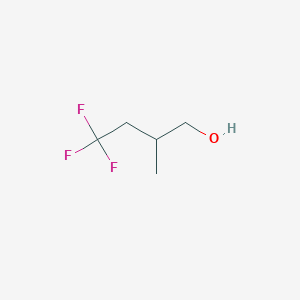
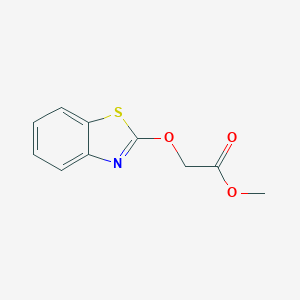
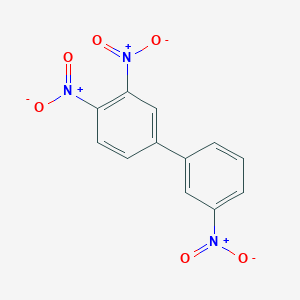
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B34587.png)
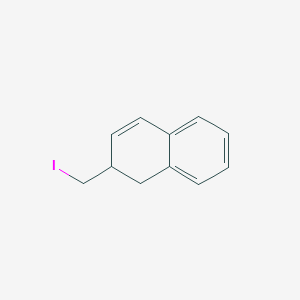
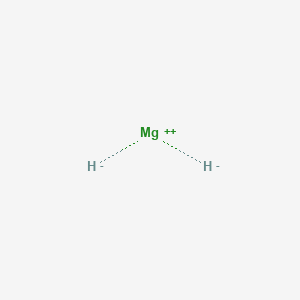
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
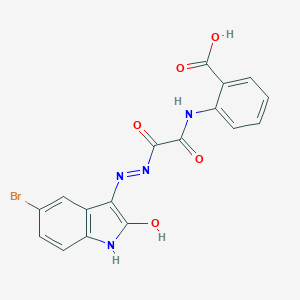

![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

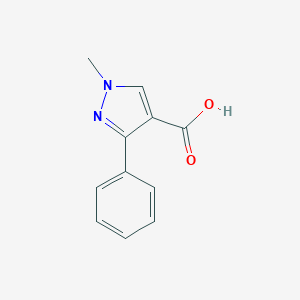
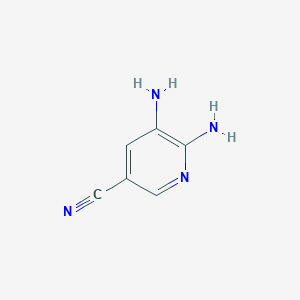
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)